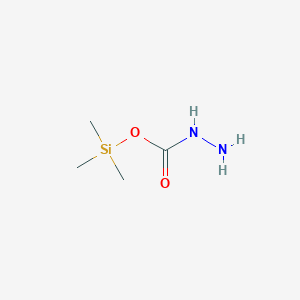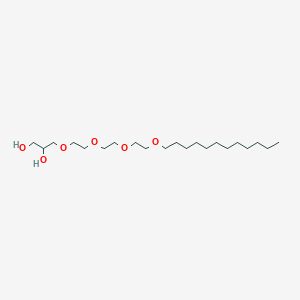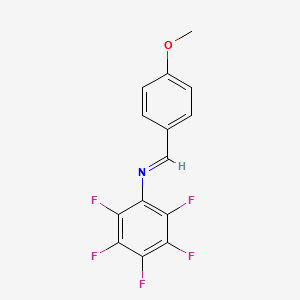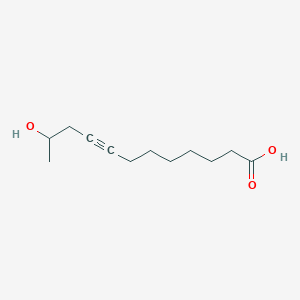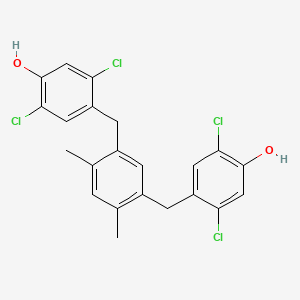![molecular formula C14H28OSn B14498165 Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane CAS No. 65286-69-3](/img/structure/B14498165.png)
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane typically involves the reaction of triethylstannane with an appropriate epoxide. The reaction conditions often include the use of a catalyst to facilitate the formation of the oxirane ring. The process may involve the following steps:
Preparation of the Epoxide: The starting material, 2-(prop-2-en-1-yl)oxirane, is prepared through the epoxidation of an allylic alcohol using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Reaction with Triethylstannane: The epoxide is then reacted with triethylstannane in the presence of a catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The tin atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are employed.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex organotin compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
Mechanism of Action
The mechanism of action of Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The tin atom can also form coordination complexes with various ligands, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane: Unique due to its specific structure and combination of functional groups.
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane: Similar structure but with different alkyl groups attached to the tin atom.
Uniqueness
This compound is unique due to its specific combination of an oxirane ring and a propyl group attached to the tin atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
65286-69-3 |
|---|---|
Molecular Formula |
C14H28OSn |
Molecular Weight |
331.08 g/mol |
IUPAC Name |
triethyl-[3-(2-prop-2-enyloxiran-2-yl)propyl]stannane |
InChI |
InChI=1S/C8H13O.3C2H5.Sn/c1-3-5-8(6-4-2)7-9-8;3*1-2;/h3H,1-2,4-7H2;3*1H2,2H3; |
InChI Key |
PXMNCMMLCMIDPV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)CCCC1(CO1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


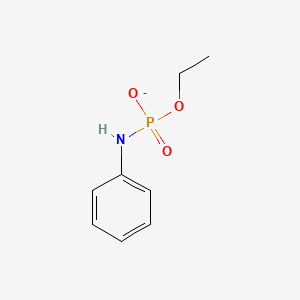
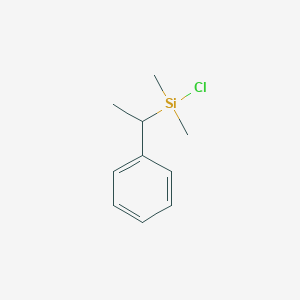
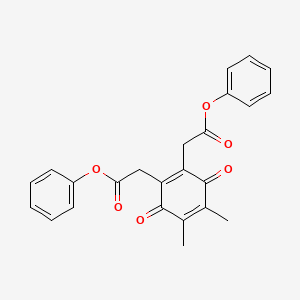
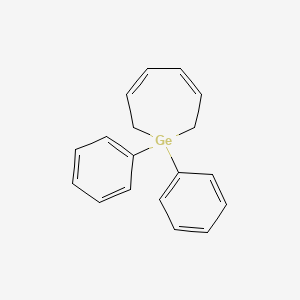


![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
